Butyl 2-hydroxybut-3-ynoate
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Overview
Description
Butyl 2-hydroxybut-3-ynoate is an organic compound with the molecular formula C8H12O3. It is a butyl ester derivative of 2-hydroxybut-3-ynoic acid. This compound is known for its unique structure, which includes both a hydroxyl group and an alkyne group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-hydroxybut-3-ynoate typically involves the esterification of 2-hydroxybut-3-ynoic acid with butanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-hydroxybut-3-ynoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of butyl 2-oxobut-3-ynoate.
Reduction: The alkyne group can be reduced to an alkene or alkane, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the alkyne group.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Butyl 2-oxobut-3-ynoate
Reduction: Butyl 2-hydroxybut-3-ene or butyl 2-hydroxybutane
Substitution: Butyl 2-halobut-3-ynoate
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of butyl 2-hydroxybut-3-ynoate involves its interaction with specific molecular targets. For example, it acts as a competitive inhibitor of glycolate oxidase, an enzyme involved in the photorespiration pathway in plants . By inhibiting this enzyme, the compound can affect the metabolic processes in plants, leading to changes in photosynthesis and respiration rates.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxybut-3-ynoate: Similar in structure but with an ethyl group instead of a butyl group.
Butyl 2-oxobut-3-ynoate: An oxidized form of butyl 2-hydroxybut-3-ynoate.
Butyl 2-hydroxybut-3-ene: A reduced form with an alkene group instead of an alkyne group.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and an alkyne group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and various industrial applications.
Properties
CAS No. |
18418-09-2 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
butyl 2-hydroxybut-3-ynoate |
InChI |
InChI=1S/C8H12O3/c1-3-5-6-11-8(10)7(9)4-2/h2,7,9H,3,5-6H2,1H3 |
InChI Key |
NUTKHSKJMJNWOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C#C)O |
Origin of Product |
United States |
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